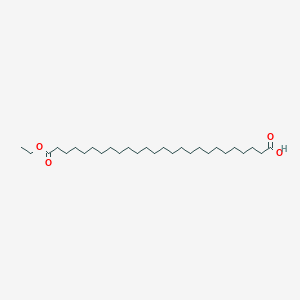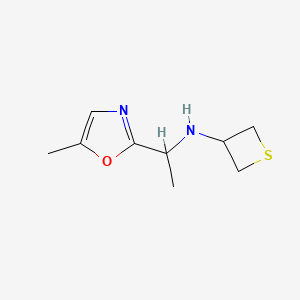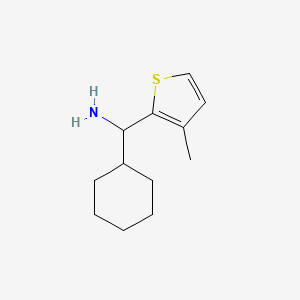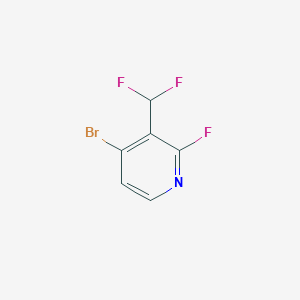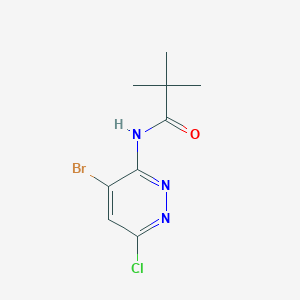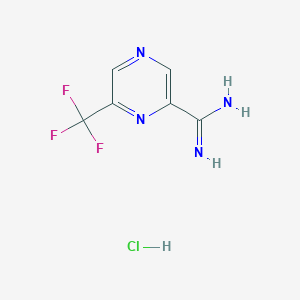
6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride typically involves the reaction of 6-aminomethylpyrazine with trifluoroacetic anhydride, followed by treatment with hydrochloric acid to yield the final product . The reaction conditions usually require an inert atmosphere and room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride can be compared with other similar compounds such as:
6-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-(Trifluoromethyl)-2-pyridinecarboximidamide monohydrochloride: Another similar compound with slight differences in molecular structure and properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications.
Propiedades
Fórmula molecular |
C6H6ClF3N4 |
|---|---|
Peso molecular |
226.59 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)pyrazine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5F3N4.ClH/c7-6(8,9)4-2-12-1-3(13-4)5(10)11;/h1-2H,(H3,10,11);1H |
Clave InChI |
UTKPFRUPDGPLAH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)C(F)(F)F)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


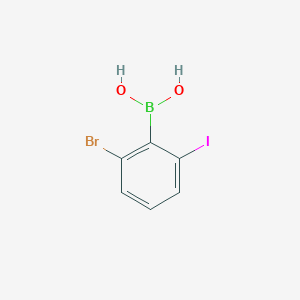
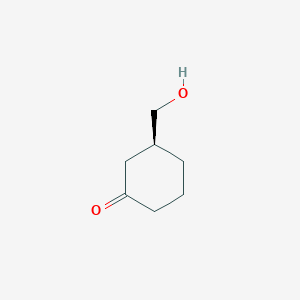
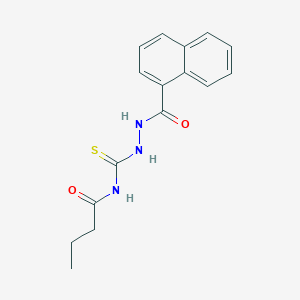



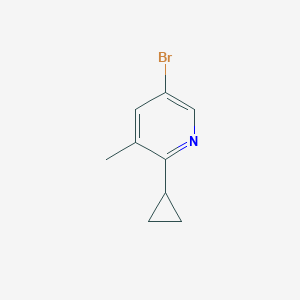
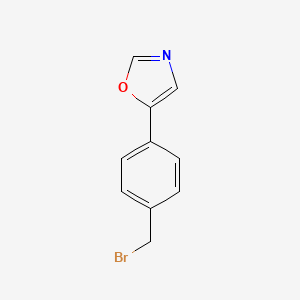
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
